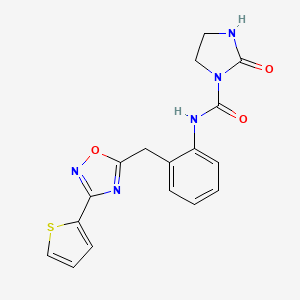

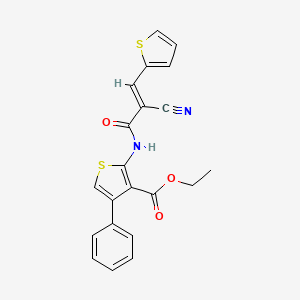

![molecular formula C18H18ClN3O3S2 B2436564 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide CAS No. 1325305-88-1](/img/structure/B2436564.png)

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups: one of them is a benzene ring with a chlorine atom and an ethyl group attached to it, and the other is a thiophene ring attached to a carbonyl group, which is in turn attached to a 3,5-dimethylpyrazole ring .

Molecular Structure Analysis

The compound contains several interesting functional groups. The sulfonamide group is a key functional group in many pharmaceuticals, and the thiophene and pyrazole rings are common in many biologically active compounds. The chlorine atom on the benzene ring could potentially be reactive and could be involved in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide, thiophene, and pyrazole groups could potentially make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .Scientific Research Applications

Synthesis and Derivative Formation

- A methodology for synthesizing derivatives of benzenesulfonamide, including those structurally related to 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide, has been developed. These compounds have been synthesized with good yield using microwave heating and show excellent to moderate antimicrobial activities, with significant potency against bacteria (Sojitra et al., 2016).

Antimicrobial and Anticancer Activities

- Certain derivatives have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects. One compound in particular demonstrated high tumor selectivity and potency, suggesting its potential as an anticancer agent (Gul et al., 2016).

Corrosion Inhibition

- Derivatives of this chemical class have been examined for their corrosion inhibition efficiency. They have demonstrated excellent inhibitory effects on carbon steel in hydrochloric acid, suggesting their potential as corrosion inhibitors (Tawfik, 2015).

Enzyme Inhibition

- The compound's derivatives have shown strong inhibition of human carbonic anhydrases, making them relevant in therapeutic contexts, particularly as enzyme inhibitors (Sapegin et al., 2018).

Anti-Inflammatory Activity

- Some derivatives have been synthesized and assessed for anti-inflammatory activity. Notable among these compounds are those displaying significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Anticancer Potential

- A range of benzenesulfonamide derivatives have been evaluated for their anticancer effects. Several compounds have been identified with promising anticancer activities, particularly against hepatocellular carcinoma (Gomha et al., 2016).

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials. Additionally, the compound could be used as a starting point for the synthesis of new compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of similar compounds . This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.

Biochemical Pathways

Compounds with similar structures have been found to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.

Result of Action

A molecular simulation study of a similar compound showed potent in vitro antipromastigote activity, characterized by lower binding free energy . This suggests that this compound may have similar molecular and cellular effects.

Action Environment

For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .

properties

IUPAC Name |

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-4-21(27(24,25)15-7-5-14(19)6-8-15)16-9-10-26-17(16)18(23)22-13(3)11-12(2)20-22/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATLMXGXYRPRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

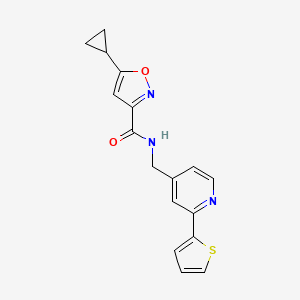

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)

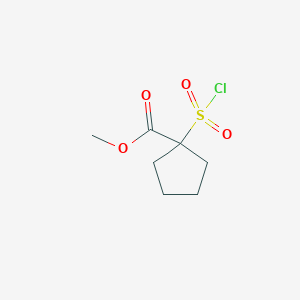

![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)

![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)